molecular formula C15H14O4 B8682935 2-Phenoxyethyl 3-hydroxybenzoate CAS No. 99287-98-6

2-Phenoxyethyl 3-hydroxybenzoate

Cat. No.: B8682935
CAS No.: 99287-98-6
M. Wt: 258.27 g/mol
InChI Key: YPFCOSYRIJPJNT-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-hydroxybenzoate is a synthetic phenolic ester developed for research applications. It is synthesized via esterification reaction, refluxing 3-hydroxybenzoic acid with 2-phenoxyethanol, with a typical purification process involving flash chromatography yielding a pure product . The compound has been characterized by melting point (138-141 °C) and spectroscopic methods including IR, 1H-NMR, and 13C-NMR, providing researchers with definitive identification criteria . This compound is of significant interest in antimicrobial research. As part of a class of synthesized phenolic acid esters, it has been screened in vitro for its biological activity . Furthermore, esters of this type are investigated for their potential to interfere with estrogen metabolism. Research on paraben-like compounds, which share structural similarities, has shown that some can inhibit enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in regulating local active estrogen concentrations . Inhibition of these enzymes can be a mechanism for endocrine disruption, making such compounds valuable as reference standards in biochemical and toxicological studies . This compound is provided as a high-purity chemical tool for use in these and other laboratory investigations. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

99287-98-6

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-phenoxyethyl 3-hydroxybenzoate

InChI

InChI=1S/C15H14O4/c16-13-6-4-5-12(11-13)15(17)19-10-9-18-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2

InChI Key

YPFCOSYRIJPJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-phenoxyethyl 3-hydroxybenzoate vary significantly compared to its positional isomers and non-hydroxylated analogs. Below is a detailed analysis:

Anticancer Activity

The position of the hydroxyl group on the benzoate ring critically influences cytotoxicity against breast cancer MCF-7 cells:

  • 2-Phenoxyethyl 4-hydroxybenzoate: Exhibits potent activity, reducing cell viability to 11% at 500 µg/mL (IC₅₀ < 62.5 µg/mL). This efficacy is attributed to its ability to form intermolecular hydrogen bonds with DNA, enhancing target engagement .

Table 1. Cytotoxicity of 2-Phenoxyethyl Hydroxybenzoate Derivatives

Compound Viability at 500 µg/mL (%) IC₅₀ (µg/mL) Key Structural Feature
2-Phenoxyethyl 4-hydroxybenzoate 11 <62.5 4-hydroxy group (H-bond donor)
2-Phenoxyethyl 2-hydroxybenzoate 52 >500 2-hydroxy group
This compound Not reported Not reported 3-hydroxy group

Antimicrobial Activity

Hydroxyl substitution also modulates antimicrobial efficacy:

  • 2-Phenoxyethyl 2-hydroxybenzoate: Shows 70% inhibition against Klebsiella pneumoniae, akin to gentamicin .

Table 2. Antimicrobial Activity of 2-Phenoxyethyl Derivatives

Compound Inhibition Against K. pneumoniae (%) Key Structural Feature
2-Phenoxyethyl benzoate 70 (vs. E. coli) No hydroxyl group
2-Phenoxyethyl 2-hydroxybenzoate 70 2-hydroxy group

Structural and Functional Insights

  • Hydrogen Bonding : The 4-hydroxy derivative’s superior anticancer activity correlates with its capacity to form intermolecular H-bonds with DNA, a feature absent in the 2-hydroxy analog .
  • Steric Effects : The 2-hydroxy group’s proximity to the ester moiety may hinder molecular interactions, reducing bioactivity .
  • Lipophilicity: Non-hydroxylated analogs like 2-phenoxyethyl benzoate exhibit moderate antimicrobial activity, suggesting lipophilicity enhances membrane penetration in bacteria .

Preparation Methods

Conventional Reflux with Sulfuric Acid

The most widely documented method involves the direct esterification of 3-hydroxybenzoic acid with 2-phenoxyethanol using concentrated sulfuric acid as a catalyst. In this approach, equimolar quantities of 3-hydroxybenzoic acid (0.07–0.08 mol) and 2-phenoxyethanol (0.08–0.09 mol) are refluxed in anhydrous conditions for 3–5 hours. The reaction mixture is cooled, allowed to stand overnight, and purified via Dry Column Flash Chromatography (DCFC) or recrystallization. Yields for this method typically range from 65.9% to 71% .

Key Parameters:

  • Catalyst Loading: 1 mL sulfuric acid per 0.08 mol of acid.

  • Temperature: Reflux at 110–120°C.

  • Purification: Silica gel chromatography with n-hexane/ethyl acetate (3:7 v/v) or recrystallization from ethanol.

Analytical Characterization

  • IR Spectroscopy: Absorption bands at 3309 cm⁻¹ (O-H stretch), 1712 cm⁻¹ (ester C=O), and 1242 cm⁻¹ (aryl-O-C stretch) confirm ester formation.

  • ¹H NMR (CDCl₃): Peaks at δ 7.90 ppm (H-6 aromatic), 4.41 ppm (O-CH₂), and 4.30 ppm (CH₂-O) validate the phenoxyethyl linkage.

Hydrochloric Acid-Mediated Transesterification

Methyl Ester Hydrolysis

An alternative route utilizes methyl 3-hydroxybenzoate as a starting material. The methyl ester is hydrolyzed with 6 M hydrochloric acid under reflux (10 minutes), followed by immediate esterification with 2-phenoxyethanol. This two-step process avoids isolation of the free acid, streamlining synthesis.

Procedure:

  • Hydrolysis: Methyl 3-hydroxybenzoate (10.0 g, 0.07 mol) is boiled with 5 mL 6 M HCl.

  • Esterification: The hydrolyzed product is mixed with 2-phenoxyethanol (11.0 g, 0.08 mol) and refluxed for 3 hours.

  • Purification: Crystallization yields 71% pure product.

Advantages:

  • Eliminates need for anhydrous conditions.

  • Reduces side reactions compared to direct acid-catalyzed methods.

Optimization of Reaction Conditions

Catalytic Efficiency Comparison

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
H₂SO₄110–120365.998.5
HCl10057199.2
Solvent-Free150 (microwave)0.2585*97.8

*Extrapolated from analogous reactions.

Precursor Synthesis: 3-Hydroxybenzoic Acid

The quality of 3-hydroxybenzoic acid significantly impacts final ester purity. Industrial-scale production via sulfonation of phthalic anhydride, followed by alkaline hydrolysis, achieves 99.9% purity .

Patent Method (US4354038A):

  • Sulfonation: Phthalic anhydride is treated with oleum to produce 3-sulphophthalic acid.

  • Hydrolysis: Reaction with NaOH/KOH at 235–280°C yields 3-hydroxybenzoic acid.

Yield: 95% with <0.5% isomers.

Challenges and Limitations

Byproduct Formation

  • Ortho/para Isomers: Minor isomers (2- and 4-hydroxybenzoates) may form due to acid-catalyzed rearrangement, requiring rigorous chromatography.

  • Color Impurities: Prolonged reflux generates colored byproducts, necessitating activated charcoal treatment during recrystallization.

Scalability Issues

  • Chromatography Bottlenecks: Large-scale DCFC is labor-intensive, favoring recrystallization for industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-phenoxyethyl 3-hydroxybenzoate with high yield and purity?

  • Methodological Answer : The esterification of 3-hydroxybenzoic acid with 2-phenoxyethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common approach. Reaction optimization includes maintaining anhydrous conditions, temperatures between 80–110°C, and a molar ratio of 1:1.2 (acid:alcohol) to drive equilibrium. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity . Kinetic studies using FTIR or HPLC can monitor reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm ester linkage (e.g., carbonyl peak at ~168 ppm in 13^13C NMR) and aromatic protons.
  • FTIR : Validate ester carbonyl (C=O stretch at 1720–1740 cm1^{-1}) and hydroxyl (broad peak at 3200–3500 cm1^{-1}) groups.
  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase acetonitrile/water (70:30) for purity assessment .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at 4°C. Avoid prolonged exposure to humidity, as hydrolysis of the ester bond may occur. Stability assays under accelerated conditions (40°C/75% relative humidity for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How does this compound interact with microbial enzymes such as 3-hydroxybenzoate monooxygenases?

  • Methodological Answer : Incubate the compound with purified 3-hydroxybenzoate 2-monooxygenase (EC 1.14.99.23) under aerobic conditions. Monitor O2_2 consumption via Clark electrode or detect 2,3-dihydroxybenzoate using LC-MS. Compare kinetic parameters (KmK_m, VmaxV_{max}) with native substrates to assess binding affinity .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., DNA or proteins)?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces. Molecular docking (AutoDock Vina) can predict binding modes with DNA grooves or enzyme active sites. Validate predictions with spectroscopic methods (UV-vis titration, fluorescence quenching) and viscometric assays to detect DNA conformational changes .

Q. How can researchers resolve contradictions in kinetic data during anaerobic degradation studies of this compound?

  • Methodological Answer : Use isotopic labeling (13^{13}C- or 18^{18}O-tracers) to track metabolic intermediates in anaerobic cultures. Combine metabolite profiling (GC-MS) with thermodynamic modeling to identify rate-limiting steps. For example, Sporotomaculum hydroxybenzoicum degrades 3-hydroxybenzoate via benzoyl-CoA, but energy yields may vary with electron acceptors .

Q. What strategies optimize the regioselective modification of this compound for novel derivatives?

  • Methodological Answer : Employ directed ortho-metalation (DoM) using LDA or TMPLi to functionalize the aromatic ring. For example, nitration with fuming HNO3_3 at 0°C yields 2-nitro-3-hydroxybenzoate derivatives. Protect the hydroxyl group with TBDMSCl before reactions to enhance selectivity .

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